Seryl-prolyl-seryl-valyl-glutamyl-arginyl-valyl-phenylalanyl-seryl-alanyl-seryl-prolyl-alanyl-leucine Seryl-prolyl-seryl-valyl-glutamyl-arginyl-valyl-phenylalanyl-seryl-alanyl-seryl-prolyl-alanyl-leucine
Brand Name: Vulcanchem
CAS No.: 123001-63-8
VCID: VC20882786
InChI: InChI=1S/C64H103N17O21/c1-31(2)25-41(63(101)102)74-50(88)35(8)70-57(95)45-18-14-24-81(45)62(100)44(30-85)77-51(89)34(7)69-55(93)42(28-83)75-54(92)40(26-36-15-10-9-11-16-36)73-60(98)49(33(5)6)78-53(91)38(17-12-22-68-64(66)67)71-52(90)39(20-21-47(86)87)72-59(97)48(32(3)4)79-56(94)43(29-84)76-58(96)46-19-13-23-80(46)61(99)37(65)27-82/h9-11,15-16,31-35,37-46,48-49,82-85H,12-14,17-30,65H2,1-8H3,(H,69,93)(H,70,95)(H,71,90)(H,72,97)(H,73,98)(H,74,88)(H,75,92)(H,76,96)(H,77,89)(H,78,91)(H,79,94)(H,86,87)(H,101,102)(H4,66,67,68)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,48-,49-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CO)N
Molecular Formula: C64H103N17O21
Molecular Weight: 1446.6 g/mol

Seryl-prolyl-seryl-valyl-glutamyl-arginyl-valyl-phenylalanyl-seryl-alanyl-seryl-prolyl-alanyl-leucine

CAS No.: 123001-63-8

Cat. No.: VC20882786

Molecular Formula: C64H103N17O21

Molecular Weight: 1446.6 g/mol

* For research use only. Not for human or veterinary use.

Seryl-prolyl-seryl-valyl-glutamyl-arginyl-valyl-phenylalanyl-seryl-alanyl-seryl-prolyl-alanyl-leucine - 123001-63-8

Specification

CAS No. 123001-63-8
Molecular Formula C64H103N17O21
Molecular Weight 1446.6 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C64H103N17O21/c1-31(2)25-41(63(101)102)74-50(88)35(8)70-57(95)45-18-14-24-81(45)62(100)44(30-85)77-51(89)34(7)69-55(93)42(28-83)75-54(92)40(26-36-15-10-9-11-16-36)73-60(98)49(33(5)6)78-53(91)38(17-12-22-68-64(66)67)71-52(90)39(20-21-47(86)87)72-59(97)48(32(3)4)79-56(94)43(29-84)76-58(96)46-19-13-23-80(46)61(99)37(65)27-82/h9-11,15-16,31-35,37-46,48-49,82-85H,12-14,17-30,65H2,1-8H3,(H,69,93)(H,70,95)(H,71,90)(H,72,97)(H,73,98)(H,74,88)(H,75,92)(H,76,96)(H,77,89)(H,78,91)(H,79,94)(H,86,87)(H,101,102)(H4,66,67,68)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,48-,49-/m0/s1
Standard InChI Key DGAZPTLWGXEFTK-CQCYLEIZSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N
SMILES CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CO)N
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CO)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator